Product packaging for N-(Triphenylmethyl)glycine ethyl ester(Cat. No.:CAS No. 18514-46-0)

N-(Triphenylmethyl)glycine ethyl ester

Cat. No.: B096349
CAS No.: 18514-46-0
M. Wt: 345.4 g/mol
InChI Key: CAFYNMFIEFNYRA-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis

N-(Triphenylmethyl)glycine ethyl ester is a versatile compound widely utilized in the field of organic synthesis. chemimpex.com Its structure, characterized by the presence of a trityl group, enhances the stability and solubility of glycine (B1666218) derivatives. chemimpex.com This key feature allows for its seamless incorporation into a variety of chemical reactions, thereby simplifying the synthesis of more complex molecules. chemimpex.com The compound's moderate reactivity and compatibility with numerous solvents further augment its utility in laboratory settings, making it an invaluable tool for chemists. chemimpex.com In the pharmaceutical industry, it serves as a crucial intermediate for producing bioactive compounds. chemimpex.com The protective nature of the trityl group is instrumental in streamlining synthetic workflows by safeguarding the amino group during multi-step reaction sequences. chemimpex.com

Pivotal Role in Peptide Chemistry and Amino Acid Derivative Synthesis

The most prominent role of this compound is in the realm of peptide chemistry. The synthesis of peptides—chains of amino acids—requires a strategic approach where specific functional groups are temporarily blocked or "protected" to prevent unwanted side reactions. This compound exemplifies this strategy, with the bulky triphenylmethyl (trityl) group serving as an effective protecting group for the nitrogen atom of glycine. chemimpex.comontosight.ai

This protection allows for selective chemical transformations to occur at other parts of the molecule, ensuring the desired peptide chain is assembled with high precision. chemimpex.com The use of the trityl group can enhance the yield and purity of the final peptide product. chemimpex.com A general synthesis route involves reacting glycine ethyl ester hydrochloride with triphenylmethyl chloride in the presence of a base like triethylamine (B128534). google.comuoa.gr Once the desired peptide linkage is formed, the acid-labile trityl group can be removed under mild conditions, regenerating the amino group for further chain elongation or final product formation. uoa.gr This strategic use of protection and deprotection is fundamental to both classical and modern peptide synthesis. ontosight.ai

Overview of Research Scope and Multifaceted Applications

The utility of this compound extends beyond fundamental peptide synthesis into several specialized areas of research and development. Its application as a building block is crucial in creating novel peptides and a wide array of amino acid derivatives. chemimpex.com

In pharmaceutical development , it is a key intermediate in the synthesis of drug candidates. chemimpex.com Researchers utilize it in the formulation of prodrugs, which are designed to improve the bioavailability and therapeutic effectiveness of a medication. chemimpex.com It has been noted as an intermediate in the development of drugs aimed at treating neurological disorders. chemimpex.com

In biochemical research , the compound is employed in studies involving amino acids and proteins. chemimpex.com Its role in controlled synthesis facilitates the exploration of protein interactions and their fundamental biological functions. chemimpex.com

In analytical chemistry , this glycine derivative aids in the development of methods for detecting and quantifying amino acids, which is essential for quality control in various industries. chemimpex.com

Properties of this compound

PropertyValue
CAS Number 18514-46-0
Molecular Formula C23H23NO2
Molecular Weight 345.41 g/mol
Appearance White to off-white powder
Melting Point 112-119 °C
Purity ≥ 98% (HPLC)

The data in this table is sourced from reference chemimpex.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23NO2 B096349 N-(Triphenylmethyl)glycine ethyl ester CAS No. 18514-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(tritylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-26-22(25)18-24-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFYNMFIEFNYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294454
Record name ethyl n-tritylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294454
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Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18514-46-0
Record name 18514-46-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96714
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl n-tritylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TRITYLGLYCINE ETHYL ESTER
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N Triphenylmethyl Glycine Ethyl Ester

Direct Synthesis Approaches

The primary method for synthesizing N-(Triphenylmethyl)glycine ethyl ester involves the direct tritylation of a glycine (B1666218) precursor. This approach is favored for its efficiency and straightforward reaction pathway.

Tritylation of Glycine Ethyl Ester Hydrochloride

The synthesis of this compound is commonly achieved through the reaction of glycine ethyl ester hydrochloride with triphenylmethyl chloride (trityl chloride). uoa.grgoogle.com In this reaction, the trityl group is introduced to protect the amino group of the glycine ethyl ester. chemimpex.com The process typically involves dissolving or suspending glycine ethyl ester hydrochloride in an anhydrous solvent. uoa.grgoogle.com A tertiary amine base is required to neutralize the hydrochloride salt, thereby liberating the free amino group of the glycine ethyl ester, which can then act as a nucleophile. google.com Following the addition of the base, triphenylmethyl chloride is introduced to the reaction mixture, leading to the formation of the N-trityl bond. uoa.grgoogle.com The reaction results in the formation of the desired this compound and the hydrochloride salt of the tertiary amine base, which often precipitates from the solution. google.com

Optimized Reaction Conditions and Reagent Selection

The efficiency of the tritylation reaction is highly dependent on the selection of reagents and reaction conditions. Anhydrous solvents are crucial to prevent the hydrolysis of triphenylmethyl chloride. Chloroform is a commonly used solvent for this reaction. uoa.grgoogle.com

Triethylamine (B128534) is frequently employed as the tertiary base to neutralize the glycine ethyl ester hydrochloride. uoa.grgoogle.com Typically, two equivalents of the base are necessary: one to liberate the free ester from its hydrochloride salt and another to react with the hydrogen chloride produced during the tritylation. google.com The reaction can proceed at room temperature over several hours or at cooler temperatures (0°C) initially. uoa.grgoogle.com Upon completion, the reaction mixture is typically washed with water to remove the triethylamine hydrochloride and any other water-soluble impurities. uoa.grgoogle.com

Table 1: Reaction Conditions for Tritylation of Glycine Ester Hydrochlorides
ParameterCondition/ReagentSource
Starting MaterialGlycine ethyl ester hydrochloride google.com
Tritylating AgentTriphenylmethyl chloride uoa.grgoogle.com
BaseTriethylamine uoa.grgoogle.com
SolventAnhydrous Chloroform, DMF uoa.grgoogle.comresearchgate.net
Temperature0°C to Room Temperature google.com
Reaction Time~1-6 hours uoa.grgoogle.com

Precursor Role in Advanced Syntheses

This compound is a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry. chemimpex.com The trityl group serves as a bulky N-protecting group, which allows for selective reactions at other functional sites of the molecule. chemimpex.com This protective role is fundamental to its application in the synthesis of more complex molecules.

Preparation of N-Trityl-Amino Acid Derivatives

The methodology used to synthesize this compound can be extended to other amino acid esters, making it a foundational technique for producing a variety of N-trityl-amino acid derivatives. uoa.grresearchgate.net These derivatives are key building blocks in peptide synthesis. chemimpex.comresearchgate.net The N-trityl group protects the alpha-amino functionality, allowing for the coupling of the amino acid's carboxyl group with the amino group of another amino acid. uoa.gruoa.gr

The general procedure involves reacting various amino acid methyl or ethyl ester hydrochlorides with trityl chloride in the presence of a base like triethylamine. uoa.grresearchgate.net This method has been successfully applied to a range of amino acids, including those with functionalized side chains, to produce the corresponding N-Trityl derivatives. researchgate.netuoa.gr The resulting N-trityl amino acid esters can then be saponified to the free N-trityl amino acids, which are subsequently used in peptide coupling reactions. google.com

Table 2: Examples of N-Trityl-Amino Acid Ester Derivatives
Amino Acid EsterResulting N-Trityl DerivativeSource
Glycine methyl esterN-Tritylglycine methyl ester uoa.gr
L-Leucine benzyl (B1604629) esterN-Trityl-L-leucine benzyl ester uoa.gr
L-Phenylalanine benzyl esterN-Trityl-L-phenylalanine benzyl ester uoa.gr
Aspartic acid di-tert-butyl esterN-Trityl-Asp(OtBu) methyl ester (from methyl ester hydrochloride) researchgate.net
Tyrosine tert-butyl etherN-Trityl-Tyr(tBu) methyl ester (from methyl ester hydrochloride) researchgate.net

N Triphenylmethyl Glycine Ethyl Ester in Protective Group Chemistry

N-Protection Strategy in Peptide Synthesis

The trityl (Trt) group serves as a temporary protecting group for the α-amino function of amino acids. chemimpex.comcedia.edu.ec Its application is a key strategy in peptide synthesis, allowing for the selective formation of peptide bonds without unintended side reactions at the N-terminus. chemimpex.com The use of Nα-trityl-amino acids, including N-(Triphenylmethyl)glycine ethyl ester, has been successfully incorporated into peptide sequences using solid-phase protocols. researchgate.netcedia.edu.ec

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the efficient synthesis of peptides, where the growing peptide chain is anchored to an insoluble polymer support. core.ac.uk N-trityl protected amino acids, such as this compound, are well-suited for SPPS. researchgate.netcedia.edu.ec The process involves the sequential addition of N-terminally protected amino acids to the resin-bound peptide chain, with each cycle consisting of deprotection of the N-terminus, washing, and coupling of the next amino acid. core.ac.uk The use of trityl-protected amino acids in SPPS streamlines the synthesis process, contributing to high yields and purity of the final peptide. chemimpex.com

Compatibility with Orthogonal Protecting Group Strategies (e.g., Fmoc, acid/base-labile side-chain groups)

A significant advantage of the N-trityl protecting group is its compatibility with orthogonal protecting group strategies, most notably the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. researchgate.netiris-biotech.de Orthogonality in this context means that different protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.de The Fmoc group, which is base-labile and typically removed with piperidine, protects the α-amino group of the incoming amino acid. iris-biotech.de The trityl group, on the other hand, is acid-labile. peptide.com This differential stability allows for the selective deprotection of either the N-terminal Fmoc group during chain elongation or the N-trityl group under specific acidic conditions, while acid-labile side-chain protecting groups (like tBu) remain intact under the conditions used for trityl group removal. researchgate.netpeptide.com This compatibility is crucial for the synthesis of complex peptides with various functional groups in their side chains. researchgate.net

Protecting GroupChemical NatureCleavage ConditionsOrthogonality with Trityl
Trityl (Trt) Acid-labileMild acidic conditions (e.g., dilute TFA, HOBt in TFE) researchgate.netN/A
Fmoc Base-labile20% Piperidine in DMF iris-biotech.deYes
tert-Butyl (tBu) Acid-labileStrong acid (e.g., 95% TFA) iris-biotech.dePartial; selective removal possible
Benzyl (B1604629) (Bzl) Hydrogenolysis or strong acidH₂/Pd or HF core.ac.ukYes

Facilitation of Peptide Assembly under Mild Conditions

The use of the N-trityl group for α-amino protection, in conjunction with base-labile side-chain protecting groups, presents a method for the assembly of peptides under mild conditions. researchgate.netcedia.edu.ec The lability of the trityl group to very mild acids allows for its removal without the need for harsh reagents that could potentially damage sensitive amino acid residues or complex modifications within the peptide sequence, such as glycosylation or phosphorylation. researchgate.net This feature is particularly advantageous for the synthesis of delicate biomolecules. researchgate.net

Deprotection Strategies for the Trityl Group

The removal of the trityl group from the N-terminus is a critical step in peptide synthesis, enabling the subsequent coupling of the next amino acid in the sequence. The acid-labile nature of the trityl group allows for its selective cleavage under various conditions.

Selective Removal of the N-Trityl Moiety

The selective removal of the N-trityl group can be achieved using a range of mild acidic conditions. uoa.gr Treatment with dilute acetic acid or one equivalent of hydrochloric acid can effectively cleave the trityl group without affecting the peptide bond. uoa.gr Catalytic hydrogenation is another method for detritylation. uoa.gr In the context of SPPS and compatibility with other protecting groups, very mild acidic solutions are often employed. For instance, a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) can be used for the selective removal of trityl groups from the side chains of certain amino acids, leaving other protecting groups intact. A three-component reagent system consisting of a Lewis acid (like BF₃·Et₂O), a mild protic acid (hexafluoroisopropanol), and a reducing quenching agent (triethylsilane) has also been developed for the rapid and mild removal of N-trityl groups, which is compatible with Fmoc and other groups. rsc.org

Reagent/ConditionDescription
Dilute Acetic AcidA mild protic acid that can effectively remove the trityl group. uoa.gr
1 equivalent HClA stoichiometric amount of strong acid for detritylation. uoa.gr
Catalytic HydrogenationA reductive method for cleaving the trityl group. uoa.gr
1% TFA in DCMA very mild acidic condition for selective removal, often used in SPPS.
BF₃·Et₂O / HFIP / TEtSHA three-component system for rapid and mild detritylation. rsc.org

Hydrolysis of the Ethyl Ester Functionality

The ethyl ester at the C-terminus of this compound serves as a protecting group for the carboxylic acid function. The removal of this group, a process known as hydrolysis or saponification, is necessary to activate the carboxyl group for peptide bond formation or to yield the final peptide acid.

The hydrolysis of the ethyl ester can be achieved under alkaline conditions. google.com For instance, heating the ester with a solution of potassium hydroxide (B78521) in methanol (B129727) can lead to the corresponding N-trityl glycine (B1666218). google.com It is important to note that the N-trityl group is sensitive to acidic conditions. uoa.gr Therefore, alkaline hydrolysis is the preferred method to deprotect the C-terminus while keeping the N-trityl group intact. uoa.gr The choice of base and reaction conditions can be optimized to ensure efficient hydrolysis without compromising the integrity of the N-terminal protecting group. researchgate.net For example, mild alkaline hydrolysis using lithium hydroxide (LiOH) in a mixture of dioxane or THF and water is often effective. researchgate.net

Saponification to N-Tritylglycine

The saponification of this compound is a crucial deprotection step in peptide synthesis, yielding N-Tritylglycine. This chemical transformation involves the hydrolysis of the ethyl ester group under basic conditions to reveal the carboxylic acid functionality. The trityl (triphenylmethyl) group, a bulky protecting group for the amine, remains intact during this process.

Research has explored various conditions for the saponification of N-trityl amino acid esters, balancing reaction efficiency with the preservation of the compound's stereochemical integrity. The steric hindrance presented by the trityl group can influence the rate of saponification. uoa.gr

One established method for the saponification of N-trityl peptide esters involves heating the ester under reflux with a methanolic solution of potassium hydroxide. For instance, the ethyl ester of N-trityl glycyl glycine is treated with a 20% potassium hydroxide solution in methanol for a short duration. google.com Following the initial hydrolysis, the reaction mixture is typically diluted with water, and the methanol is removed by distillation. The desired N-tritylglycine is then precipitated by acidifying the cooled residue with acetic acid. google.com

However, it has been noted that the saponification of esters of tritylamino acids at high temperatures with excess alkali can potentially lead to racemization or partial degradation of the tritylated amino acids. uoa.gr To mitigate these side effects, alternative, milder methods have been developed. One such approach involves the hydrolysis of the ester in a mixture of dioxane and N methanolic potassium hydroxide at a more moderate temperature of 50°C. uoa.gr

The choice of solvent and base is critical in achieving a successful and clean saponification. Dioxane is a common solvent for the hydrolysis of N-Trt-amino acid methyl esters. researchgate.net The general procedure involves dissolving the this compound in a suitable solvent system, followed by the addition of an alkali hydroxide to initiate the hydrolysis.

Interactive Data Table: Saponification Conditions

ReactantReagentsSolvent(s)ConditionsProductReference
Ethyl ester of N-trityl glycyl glycine20% Potassium hydroxideMethanolReflux, 2 minutesN-trityl glycyl glycine google.com
N-trityl amino acid esterN Methanolic Potassium hydroxideDioxane50°CN-trityl amino acid uoa.gr

Applications As a Versatile Synthetic Building Block

Asymmetric Synthesis of Unnatural α-Amino Acid Derivatives

The synthesis of unnatural α-amino acids is of paramount importance in drug discovery and materials science, as these compounds can impart unique properties to peptides and other biomolecules. acs.orgnih.gov N-(Triphenylmethyl)glycine ethyl ester and its analogs are central to several asymmetric synthetic strategies.

Chiral glycine (B1666218) equivalents are valuable templates for the stereoselective synthesis of α-amino acids. nih.gov Methodologies for asymmetric synthesis often involve the alkylation of glycine derivatives, where the careful choice of chiral auxiliaries or catalysts allows for the controlled formation of one enantiomer over the other. nih.govchemimpex.comresearchgate.net The bulky trityl group in this compound can influence the stereochemical outcome of reactions at the α-carbon, although it is more commonly used for protection rather than direct stereocontrol. More sophisticated methods, such as those employing chiral phase-transfer catalysts, are often used to achieve high enantioselectivity in the alkylation of N-protected glycine esters. nih.gov

A prominent application of N-protected glycine esters is in the O'Donnell Amino Acid Synthesis. nih.gov This method facilitates the synthesis of both natural and unnatural α-amino acids through the alkylation of Schiff bases derived from glycine alkyl esters. nih.govuoa.gr Specifically, the benzophenone (B1666685) imine of glycine ethyl ester is a common substrate. uoa.gr The reaction is typically carried out under phase-transfer catalysis conditions, which offers a simpler and more cost-effective approach compared to anhydrous methods requiring strong bases like lithium diisopropylamide (LDA). uoa.gr

The use of a chiral phase-transfer catalyst, often derived from Cinchona alkaloids, allows for the enantioselective alkylation of the glycine Schiff base, leading to the synthesis of optically active α-amino acids. nih.gov The N-protection is crucial as it prevents side reactions and influences the acidity of the α-proton, enabling selective monoalkylation. nih.gov The resulting N-protected amino acid esters can then be deprotected to yield the free amino acid. uoa.gr

Reaction Substrate Key Reagents Product Significance
O'Donnell AlkylationBenzophenone imine of glycine ethyl esterAlkyl halide, Phase-transfer catalyst (e.g., chiral Cinchona alkaloid derivative), Base (e.g., NaOH)N-protected unnatural α-amino acid esterAsymmetric synthesis of a wide range of unnatural α-amino acids.

Glycine Ester Derivatives in Bioconjugation and Chemical Biology

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental tool in chemical biology for probing biological systems and developing new diagnostics and therapeutics. nih.gov Glycine ester derivatives, due to their inherent amino acid structure, are valuable components in this field.

The trityl group, beyond its protective role in synthesis, has found novel applications in bioconjugation. Bifunctional trityl groups, which possess an additional reactive functionality, can act as linkers. nih.gov The ability of the trityl group to readily form a stabilized carbocation is a key feature that can be exploited in various chemical transformations. nih.gov

A notable example in chemical biology is the use of a trityl-protected glycine derivative, specifically N-Boc-N-(2-(tritylthio)ethoxy)glycine, as a building block for peptide ubiquitination. acs.org This demonstrates the compatibility of trityl-protected glycine units with solid-phase peptide synthesis and their utility in creating complex, post-translationally modified peptides for biological studies. acs.org The trityl group in this context protects a thiol functionality, showcasing its versatility in protecting different functional groups. acs.org

More broadly, glycine ethyl esters can be functionalized for use in bioconjugation reactions. For example, the amino group of glycine ethyl ester can be modified to introduce specific reactive handles. ontosight.ai These handles can then be used to attach the glycine derivative to proteins or other biomolecules. The reactivity of the amino group is pH-dependent, allowing for some degree of selectivity in conjugation reactions. biosyn.com The N-terminus of proteins, which often has a lower pKa than the ε-amino group of lysine, can sometimes be selectively targeted at near-physiological pH. nih.gov

Integration with Fluorescent Labels and Other Post-Translational Modifications

The study of ubiquitination and other post-translational modifications (PTMs) is greatly enhanced by the ability to incorporate reporter molecules, such as fluorescent labels. The synthetic strategies employing trityl-protected glycine derivatives are compatible with the inclusion of such labels.

Research has shown that fluorescently labeled ubiquitinated peptides can be prepared using these building blocks. For example, 5-FAM-labeled ubiquitinated histone peptides have been successfully synthesized. This compatibility is crucial as it allows for the production of probes that can be used in a variety of biochemical and cell-based assays to study the dynamics of ubiquitination and the enzymes involved in this pathway. Furthermore, the robustness of this synthetic approach allows for the incorporation of other PTMs, such as phosphorylation, methylation, and acetylation, in proximity to the ubiquitination site, enabling the study of PTM crosstalk.

Synthesis of Organometallic Conjugates and Hybrid Systems

The field of bioorganometallic chemistry explores the interface of metallic compounds and biological molecules. This compound and its derivatives can be utilized in the synthesis of novel organometallic-peptide conjugates.

Derivatization to Ferrocenoyl-Peptide Derivatives

Ferrocene (B1249389), a highly stable organometallic compound, possesses interesting electrochemical and structural properties. Ferrocenoyl-peptide derivatives have been synthesized by coupling ferrocenecarboxylic acid to the amino group of amino acid esters, including glycine ethyl ester. This is typically achieved using standard peptide coupling reagents. The resulting ferrocenoyl-glycine ethyl ester can then be further elaborated into more complex peptide structures. These conjugates are of interest for their potential applications in catalysis, materials science, and medicinal chemistry.

Development of Electrochemical Biosensors and Anion Binding Studies

The redox-active nature of the ferrocene moiety in ferrocenoyl-peptide derivatives makes them attractive candidates for the development of electrochemical biosensors. The ferrocene unit can act as an electrochemical reporter, where changes in its redox potential or current upon binding to a target analyte can be measured.

These ferrocene-peptide conjugates have been investigated for their ability to act as anion sensors. The amide groups of the peptide backbone can form hydrogen bonds with anions, and this binding event can perturb the electronic environment of the nearby ferrocene unit, leading to a detectable change in its electrochemical properties. This principle has been explored in the development of electrochemical sensors for various anions.

Reactivity and Mechanistic Investigations of N Triphenylmethyl Glycine Ethyl Ester

Stereoselective Transformations and Diastereocontrol

The generation of a stereocenter at the α-position of glycine (B1666218) is a cornerstone of asymmetric amino acid synthesis. N-(Triphenylmethyl)glycine ethyl ester is a prochiral substrate well-suited for such transformations, where the stereochemical outcome is dictated by the reaction mechanism and the nature of the reagents employed.

Asymmetric Allylic Alkylation Reactions of N-Substituted Glycine Esters

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds. This reaction has been successfully applied to N-substituted glycine ethyl esters, providing a route to α-allylated amino acid derivatives with high enantioselectivity. exlibrisgroup.comresearchgate.net The general mechanism involves the reaction of a soft nucleophile, typically an enolate, with a π-allyl palladium complex.

In the context of glycine esters, the reaction typically employs a glycine ester derivative as the enolate precursor, an allylic acetate (B1210297) or carbonate as the electrophile, and a palladium catalyst system featuring a chiral ligand, such as (R)-BINAP. exlibrisgroup.com The choice of the N-substituent on the glycine ester is crucial for the reaction's success, influencing the stability and reactivity of the nucleophile.

An efficient strategy has been developed for the asymmetric trifluoromethylated allylic alkylation of various N-substituted glycine ethyl esters. exlibrisgroup.comresearchgate.net This method yields trifluoromethyl-containing amino acid derivatives, which are of significant interest in medicinal chemistry.

Catalyst SystemElectrophileN-Substituted Glycine Ethyl EsterYieldEnantioselectivity (ee)Ref
[Pd(C3H5)Cl]2 / (R)-BINAPα-(Trifluoromethyl)alkenyl acetatesVarious N-substituentsGoodExcellent exlibrisgroup.com
Pd(OAc)2 / (R)-BINAPα-(Trifluoromethyl)allyl acetateAzlactone (glycine equivalent)GoodExcellent researchgate.net

While specific examples focusing exclusively on the N-trityl derivative are not extensively detailed, the principles apply broadly. The bulky trityl group would be expected to influence the steric environment of the nucleophile, potentially impacting stereoselectivity. Furthermore, related systems, such as titanium-chelated enolates of N-(α-Hydroxyacyl)-glycine esters, have been shown to be effective nucleophiles in palladium-catalyzed allylic alkylations, highlighting the utility of chelated enolates in these transformations. core.ac.uk

Generation and Reactivity of Enolates (e.g., Titanium-Chelated Enolates)

The formation of an enolate from this compound is the key step for its use as a nucleophile in C-C bond-forming reactions like aldol (B89426) additions and alkylations. The properties of the enolate, particularly its geometry and the nature of the counterion, are critical in determining the stereoselectivity of the subsequent reaction.

Titanium-chelated enolates have emerged as highly useful intermediates in stereoselective synthesis. nih.gov They are typically generated by treating the carbonyl compound with a titanium(IV) species, such as titanium tetrachloride (TiCl4), in the presence of a tertiary amine base like triethylamine (B128534) or Hünig's base (DIPEA). The titanium center can coordinate to both the enolate oxygen and the carbonyl oxygen of the ester, forming a rigid, six-membered chelate ring. This defined structure is pivotal for high levels of diastereocontrol in subsequent reactions.

For a glycine ester derivative, this process would lead to the formation of a (Z)-enolate, where the bulky N-substituent and the OTitanium group are on the same side of the enolate double bond. This geometry is locked in by the chelation. These titanium enolates have been successfully used in highly stereoselective aldol reactions and alkylations. nih.govacs.org For instance, the alkylation of titanium(IV) enolates derived from chiral N-acyl oxazolidinones with tert-butyl peresters proceeds with excellent diastereoselectivity. nih.govacs.org

Although the literature primarily highlights systems with other chiral auxiliaries, the same principles apply to the enolate derived from this compound. The formation of a titanium-chelated (Z)-enolate would create a well-defined nucleophile whose facial selectivity in reactions with electrophiles would be influenced by the sterically demanding trityl group.

Mechanistic Insights into Syn/Anti Selectivity

The diastereoselectivity (syn vs. anti) of reactions involving enolates, such as the aldol addition, is often explained by the Zimmerman-Traxler model. harvard.edu This model proposes a chair-like six-membered ring transition state involving the metal enolate and the aldehyde. The geometry of the enolate—(E) or (Z)—directly correlates with the stereochemical outcome.

(Z)-enolates generally lead to syn -aldol products.

(E)-enolates generally lead to anti -aldol products.

This correlation arises from the minimization of 1,3-diaxial interactions in the chair-like transition state. harvard.edu The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to reduce steric strain.

As discussed previously, the enolization of an N-substituted glycine ester with TiCl4 is expected to form a chelated (Z)-enolate. According to the Zimmerman-Traxler model, this (Z)-enolate would be predicted to react with an aldehyde to give the syn-aldol adduct. However, the actual stereochemical outcome can be highly dependent on the specific metal, ligands, and substrates involved. For example, highly anti-selective aldol additions have been achieved using titanium enolates derived from N-glycolyloxazolidinethiones, demonstrating that the interplay of the chiral auxiliary and reaction conditions can override the simple prediction. nih.gov Therefore, while the formation of a (Z)-enolate from this compound would suggest a preference for syn products in a classic Zimmerman-Traxler transition state, the immense steric bulk of the trityl group could significantly distort this transition state and alter the selectivity.

Coupling Reactions Involving the Amino Group

The trityl group is a well-established protecting group for amines, prized for its steric bulk and its lability under mildly acidic conditions. uoa.gr This allows the ester functionality of this compound to be manipulated, followed by deprotection of the amine for subsequent coupling reactions.

Peptide Bond Formation with Carboxylic Acids

This compound is a direct precursor for the synthesis of dipeptides. uoa.gr The trityl group protects the amino function while the ethyl ester protects the carboxyl group. For peptide bond formation, the trityl group is typically removed to liberate the free amine. This is often achieved by treatment with a mild acid, such as dilute acetic acid or one equivalent of hydrochloric acid, which cleaves the trityl group without hydrolyzing the ester or the peptide bond. uoa.gr

The resulting glycine ethyl ester hydrochloride can then be coupled with an N-protected amino acid to form a dipeptide. A common method for this coupling is the mixed anhydride (B1165640) procedure. In this approach, the N-protected amino acid is activated with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated species then reacts with the free amino group of glycine ethyl ester to form the peptide bond. uoa.gr

Alternatively, N-trityl amino acids themselves (after saponification of the ester) can be the starting point for peptide synthesis, where their carboxyl group is activated for coupling with another amino acid ester. uoa.gr

Compatibility with Mitsunobu Reactions (based on Trityl-Serine Esters)

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to various other functional groups, including esters, ethers, and azides, with inversion of stereochemistry. The reaction proceeds under mild, neutral conditions using a phosphine (B1218219) (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

A significant challenge in applying the Mitsunobu reaction to N-protected amino alcohols, such as serine derivatives, is the potential for side reactions. The acidity of the α-hydrogen and the nucleophilicity of the protected nitrogen can lead to undesired β-elimination or aziridine (B145994) formation.

Research has shown that the choice of the N-protecting group is critical to suppress these side reactions. The N-trityl group has proven to be particularly effective in this regard. When used to protect the nitrogen of serine esters, the bulky and non-electron-withdrawing nature of the trityl group accomplishes two things:

It sterically hinders the intramolecular cyclization that would lead to an aziridine.

It reduces the acidity of the α-hydrogen compared to carbamate (B1207046) protecting groups (like Boc or Cbz), thus minimizing the risk of β-elimination.

This high compatibility and suppression of side reactions observed with N-trityl serine esters strongly suggests that the N-trityl group on a glycine ester would also be fully compatible with Mitsunobu conditions. While glycine itself cannot undergo β-elimination, the non-acidic nature of the Trityl-protected amine ensures it remains inert under the reaction conditions, allowing for transformations at other parts of a molecule containing this moiety.

Influence of the Trityl Group on Reaction Pathways

The triphenylmethyl (trityl, Trt) group, a prominent N-protecting group in organic synthesis, particularly in peptide chemistry, exerts a profound influence on the reactivity and mechanistic pathways of the molecules to which it is attached. core.ac.ukchemimpex.com In the case of this compound, the trityl group's substantial steric bulk and distinct electronic properties are critical determinants of its chemical behavior. These characteristics modulate the accessibility of reactive centers, alter the electronic nature of the amino acid backbone, and dictate the selectivity of various transformations.

The interplay of steric and electronic effects originating from the trityl group governs the reactivity and selectivity of this compound in numerous chemical reactions.

Steric Effects:

The most defining characteristic of the trityl group is its considerable steric hindrance, arising from the three phenyl rings attached to a single carbon atom. This bulkiness physically obstructs the approach of reagents to the nitrogen atom and adjacent functional groups, leading to a marked decrease in reaction rates for certain transformations. Research has shown that N-trityl-protected amino acids are generally less reactive in coupling reactions compared to their counterparts with smaller protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). researchgate.net This reduced reactivity is a direct consequence of the steric shield provided by the trityl group, which impedes the formation of the transition state required for amide bond formation. researchgate.net

However, this steric hindrance can be advantageous in controlling selectivity and preventing undesirable side reactions. For instance, in solid-phase peptide synthesis, the bulk of the trityl group is known to inhibit the formation of diketopiperazines, a common side reaction that can occur at the dipeptide stage. peptide.com This selective inhibition highlights how the steric properties of the trityl group can be harnessed to direct reaction pathways towards the desired product. Despite its utility, the sterically demanding nature of the trityl group can sometimes lead to incomplete reactions, particularly in sterically congested environments.

Electronic Effects:

The trityl group also imparts significant electronic effects on the this compound molecule. The three phenyl rings can act as an electron-donating group through resonance and inductive effects. This electron-donating nature increases the electron density on the nitrogen atom, which could potentially enhance its nucleophilicity. However, the overwhelming steric hindrance often counteracts this electronic effect in reactions where the nitrogen atom acts as a nucleophile.

Conversely, the electronic character of the protecting group can influence the conformation and reactivity of the adjacent amide (or in this case, the ester) linkage. Studies on related systems have demonstrated that electron-withdrawing groups can increase the rotational barrier of the C-N amide bond, thereby affecting the conformational equilibrium. mdpi.com While the trityl group is generally electron-donating, its influence on the planarity and rotational energy barrier of the glycine backbone can affect the accessibility and reactivity of the ester's carbonyl group. The electronic nature of the trityl group, especially when substituted on the phenyl rings, can be modulated to fine-tune the reactivity and lability of the protecting group itself. core.ac.uk

The following table provides a comparative overview of the steric and electronic effects of common N-protecting groups on the reactivity of glycine esters in the context of peptide synthesis.

Protecting GroupSteric NatureElectronic NatureGeneral Effect on Reactivity and Selectivity
Trityl (Trt) Very BulkyElectron-donatingDecreased reactivity in coupling reactions; suppresses side reactions like diketopiperazine formation. researchgate.netpeptide.com
Boc BulkyElectron-donatingModerate reactivity; widely used due to its reliable performance.
Fmoc BulkyElectron-withdrawingHigh reactivity in coupling reactions; prone to side reactions under basic conditions.
Cbz Less BulkyElectron-withdrawingGood reactivity; removable by hydrogenolysis.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-(Triphenylmethyl)glycine ethyl ester. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure, connectivity, and chemical environment of the atoms can be obtained.

¹H NMR Studies for Structural Elucidation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the triphenylmethyl (trityl) group, the glycine (B1666218) backbone, and the ethyl ester moiety. The aromatic protons of the three phenyl rings of the trityl group would likely appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.5 ppm. The single proton on the nitrogen atom (N-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The two methylene (B1212753) protons (-CH₂-) of the glycine backbone are expected to resonate as a singlet, as they are chemically equivalent. The protons of the ethyl ester group would present as a quartet for the methylene group (-O-CH₂-) and a triplet for the methyl group (-CH₃), a characteristic pattern for an ethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic (Trityl) 7.2 - 7.5 Multiplet 15H
N-H Variable Broad Singlet 1H
Glycine -CH₂- ~3.5 Singlet 2H
Ethyl -O-CH₂- ~4.1 Quartet 2H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR (CNMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the quaternary carbon of the trityl group, the aromatic carbons, the carbonyl carbon of the ester, the methylene carbons of the glycine and ethyl groups, and the methyl carbon of the ethyl group. The carbonyl carbon is typically found in the most downfield region of the spectrum. The aromatic carbons of the trityl group will appear in the region of approximately δ 125-145 ppm. The aliphatic carbons will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~172
Trityl Quaternary C ~70
Aromatic (Trityl) 125 - 145
Glycine -CH₂- ~45
Ethyl -O-CH₂- ~61

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Applications in Stable Isotope Labeling for Biomolecular Research

While specific studies detailing the use of this compound in stable isotope labeling are not prominently documented, its structure lends itself to potential applications in this field. Stable isotope labeling, often employing isotopes such as ¹³C or ¹⁵N, is a powerful technique in biomolecular research for tracing metabolic pathways and quantifying biomolecules.

This compound could be synthesized with ¹³C or ¹⁵N incorporated into the glycine backbone. This labeled compound could then be used as a building block in peptide synthesis or other biochemical pathways. The presence of the stable isotope allows for the tracking and quantification of the labeled molecule and its downstream products using mass spectrometry or NMR spectroscopy. The trityl protecting group can be selectively removed under acidic conditions, allowing for the incorporation of the labeled glycine unit into a larger biomolecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, reverse-phase HPLC is a common method for purity assessment. In this technique, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for analyzing this compound would involve a C18 column as the stationary phase. The mobile phase could be a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of ≥98% as determined by HPLC. rsc.orgchemimpex.comamericanchemicalsuppliers.com

Table 3: General HPLC Parameters for Purity Assessment of this compound

Parameter Typical Condition
Column C18 (Reverse-Phase)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol
Detection UV at 254 nm
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the confirmation of the molecular weight of this compound and for the identification of any impurities.

Following separation by the LC system, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which would be expected to produce a protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound plus the mass of a proton. For this compound (molecular weight 345.44 g/mol ), the expected [M+H]⁺ ion would be observed at an m/z of approximately 346.45. LC-MS can also be used to identify and characterize impurities by analyzing their respective mass spectra.

Other Relevant Spectroscopic Techniques for Characterization

Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a suite of other advanced spectroscopic and analytical techniques are indispensable for the comprehensive characterization of this compound. These methods provide orthogonal information regarding the compound's molecular weight, vibrational properties, and three-dimensional structure, which are crucial for confirming its identity, purity, and conformation.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight of a compound and offering insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its elemental composition.

Under typical electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner. A key fragmentation pathway involves the cleavage of the N-C bond between the glycine nitrogen and the trityl group's central carbon. This cleavage results in the formation of the highly stable triphenylmethyl cation (trityl cation), which is often observed as the base peak in the mass spectrum due to its exceptional stability conferred by the resonance delocalization over the three phenyl rings.

Predicted Mass Spectrometry Data for this compound:

Ion Structure Predicted m/z Significance
[M]+ [C₂₃H₂₃NO₂]+ 345.17 Molecular Ion
[M-OC₂H₅]+ [C₂₁H₁₈NO]+ 300.14 Loss of ethoxy radical
[C(C₆H₅)₃]+ [C₁₉H₁₅]+ 243.12 Triphenylmethyl (trityl) cation; often the base peak

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, which can be less prominent in IR spectra. For this compound, the Raman spectrum would be dominated by signals from the aromatic rings of the bulky trityl group.

Key vibrational modes expected in the Raman spectrum include the C=C stretching vibrations of the phenyl rings, which typically appear in the 1580-1610 cm⁻¹ region, and a strong, sharp peak near 1000 cm⁻¹ corresponding to the symmetric ring-breathing mode of the monosubstituted benzene (B151609) rings. The C=O stretching of the ester group would also be visible, typically around 1730-1750 cm⁻¹, though it is often weaker in Raman than in IR spectra.

Expected Raman Spectral Peaks for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Structural Unit
Aromatic C-H Stretch 3050-3070 Phenyl Rings (Trityl)
Aliphatic C-H Stretch 2850-3000 Ethyl and Methylene Groups
C=O Stretch 1730-1750 Ethyl Ester
Aromatic C=C Stretch 1580-1610 Phenyl Rings (Trityl)

X-ray Crystallography

Theoretical and Computational Studies

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the feasibility of chemical reactions by analyzing the changes in electron density. However, specific MEDT studies focused on N-(Triphenylmethyl)glycine ethyl ester, including the analysis of electron density changes during its reactions, have not been reported in prominent research. Such an analysis would provide valuable insights into the compound's reactivity and the electronic factors governing its chemical transformations.

Analysis of Electron Density Changes during Reactions

A critical component of MEDT is the examination of the flow of electron density at different stages of a reaction. This analysis helps in understanding bond formation and breaking processes, as well as the electronic stresses along the reaction pathway. At present, there is a lack of published data detailing these electron density changes for reactions involving this compound.

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of N-(Triphenylmethyl)glycine ethyl ester involves the reaction of glycine (B1666218) ethyl ester with triphenylmethyl chloride in the presence of a base. While effective, this method often utilizes chlorinated solvents and requires purification steps that can generate significant waste. Future research is increasingly focused on developing more efficient and environmentally benign synthetic protocols, aligning with the principles of green chemistry.

Key areas of development include:

Atom Economy: Researchers are exploring synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. wikipedia.org This includes the investigation of catalytic N-tritylation reactions that reduce the need for stoichiometric reagents.

Green Solvents: A shift away from hazardous solvents like dichloromethane (B109758) is a primary goal. Studies on the use of more sustainable alternatives, such as bio-based solvents or even water, for the synthesis of N-substituted glycine derivatives are underway. nih.govjetir.org

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. thieme-connect.deresearchgate.netamidetech.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production with reduced solvent usage.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research may explore the potential of biocatalysts, such as lipases or engineered enzymes, for the enantioselective synthesis of N-protected amino esters, offering a highly efficient and sustainable alternative to traditional chemical methods. nih.govresearchgate.netnih.govacs.orgresearchgate.net

A comparative look at traditional versus emerging greener synthetic approaches is presented in the table below.

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvents Chlorinated solvents (e.g., Dichloromethane)Bio-based solvents, water, or solvent-free conditions
Reagents Stoichiometric amounts of baseCatalytic amounts of reagents, recyclable catalysts
Process Batch processingContinuous-flow processing
Efficiency Moderate atom economyHigh atom economy, reduced waste

Exploration in Novel Catalytic Systems and Methodologies

The unique structural and electronic properties of this compound make it a candidate for exploration in novel catalytic systems, both as a substrate and potentially as a ligand component.

Future research in this area includes:

Asymmetric Catalysis: The development of chiral ligands is crucial for asymmetric catalysis. nih.gov this compound and its derivatives could serve as precursors for chiral ligands in metal-catalyzed asymmetric reactions, such as hydrogenations or C-C bond-forming reactions. The bulky trityl group can impart specific stereochemical control.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts are valuable tools for the asymmetric alkylation of glycine derivatives. austinpublishinggroup.com Research into novel phase-transfer catalysts could involve structures derived from or incorporating this compound to achieve high enantioselectivity in the synthesis of non-natural amino acids.

Organocatalysis: The field of organocatalysis, which uses small organic molecules as catalysts, is rapidly expanding. The nitrogen atom in this compound could be a site for modification to create novel organocatalysts for various transformations, such as Michael additions or aldol (B89426) reactions. researchgate.net

Biocatalytic Applications: As a substrate, this compound can be used to probe the activity and selectivity of enzymes in biocatalytic reactions. For instance, it could be used to study hydrolases or enzymes involved in C-N bond formation or cleavage.

Expansion into Advanced Materials Science and Polymer Chemistry

The application of amino acid derivatives in materials science is a growing field. This compound, with its combination of a rigid, bulky group and a flexible glycine backbone, offers potential as a monomer or a functionalizing agent in the development of advanced materials.

Emerging applications in this domain include:

Peptoids (N-Substituted Glycine Oligomers): Peptoids are a class of peptide mimics that have shown significant potential in drug discovery and materials science due to their enhanced stability and tunable properties. nih.govresearchgate.net this compound can serve as a valuable building block in the solid-phase synthesis of specific peptoid structures, where the trityl group can be strategically employed for protection or to influence the final structure and properties of the oligomer.

Functional Polymers: The incorporation of this compound into polymer chains could lead to materials with novel properties. For example, it could be used to create polymers with enhanced thermal stability or specific surface properties due to the bulky trityl group. Research into the polymerization of N-trityl-functionalized monomers is an area ripe for exploration. nih.gov

The potential roles of this compound in these advanced materials are summarized below.

MaterialPotential Role of this compound
PeptoidsBuilding block for sequence-specific oligomers, influencing secondary structure.
DendrimersSurface modification to control solubility and interactions; component of dendritic arms.
Functional PolymersMonomer or co-monomer to impart specific physical or chemical properties.

Deeper Integration into Medicinal Chemistry for Drug Discovery and Development

Future directions in medicinal chemistry include:

Scaffold for Bioactive Molecules: The compound can be used as a starting material for the synthesis of more complex molecules with potential biological activity. Its structure can be systematically modified to create libraries of compounds for screening against various drug targets.

Development of Prodrugs: The trityl group can be used to create prodrugs of glycine-containing therapeutic agents. chemimpex.com This strategy can improve the bioavailability and pharmacokinetic properties of the parent drug, with the trityl group being cleaved in vivo to release the active compound.

Enzyme Inhibition Studies: Glycine and its derivatives are known to interact with various enzymes. researchgate.net this compound can be used as a tool to study enzyme-substrate interactions and to design novel enzyme inhibitors, for example, in the context of neurological disorders. chemimpex.com

Bioactive Heterocycles: The glycine backbone can be a precursor for the synthesis of bioactive nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. nih.gov The trityl group can be used to direct the regioselectivity of cyclization reactions.

Further Elucidation of Complex Reaction Mechanisms and Stereochemical Control

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and for designing new applications.

Key areas for future mechanistic studies include:

N-Tritylation and Detritylation: While the general mechanism of N-tritylation is understood, detailed kinetic and computational studies could provide further insights into the reaction pathway, including the role of the solvent and base. uoa.gr Similarly, a more profound understanding of the acid-catalyzed detritylation mechanism would be beneficial for developing milder and more selective deprotection protocols.

Stereochemical Control in Reactions: For applications in asymmetric synthesis, precise control over stereochemistry is paramount. nih.gov Future research will likely focus on understanding and controlling the stereochemical outcome of reactions involving the enolate of this compound. This includes investigating the influence of the trityl group, chiral catalysts, and reaction conditions on the diastereoselectivity and enantioselectivity of alkylation and other C-C bond-forming reactions. austinpublishinggroup.com

Functionalization of N-Arylglycinyl Peptides: Recent studies have focused on the late-stage functionalization of N-arylglycinyl peptides. rsc.org Mechanistic investigations into these reactions, particularly those involving this compound as a model substrate, could reveal new pathways for peptide modification.

Q & A

Basic: What are the standard synthetic protocols for preparing N-(Triphenylmethyl)glycine ethyl ester, and what role does the trityl group play?

Methodological Answer:
The synthesis typically involves reacting glycine ethyl ester with triphenylmethyl chloride (trityl chloride) under basic conditions. For example:

Reaction Setup : Dissolve glycine ethyl ester in anhydrous dichloromethane (DCM) and add triethylamine (TEA) as a base.

Protection : Slowly add trityl chloride at 0°C to form the N-trityl protected intermediate.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
The trityl group acts as a bulky protecting group for the amine, preventing undesired nucleophilic reactions during subsequent steps .

Basic: Which spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify protons on the trityl group (δ 7.2–7.4 ppm, aromatic) and ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2). The glycine backbone appears as a singlet (δ ~3.8 ppm for CH2) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+ at m/z 268 for N-(Diphenylmethylene) analog; adjust for triphenylmethyl variant) .
  • IR Spectroscopy : Detect ester carbonyl (C=O stretch ~1740 cm⁻¹) and amine protection (absence of N-H stretch) .

Advanced: How to optimize reaction conditions to minimize premature trityl deprotection?

Methodological Answer:

  • Avoid Acidic Conditions : Trityl groups are labile under acidic hydrolysis. Use neutral or mildly basic conditions for downstream reactions .
  • Temperature Control : Maintain reactions below 40°C to prevent thermal cleavage (e.g., during peptide coupling) .
  • Reagent Selection : Avoid strong nucleophiles (e.g., thiols) that might attack the trityl-carbon bond. Refer to studies on ester stability under reductive conditions for guidance .

Advanced: How to resolve contradictions in solubility data for trityl-protected glycine esters?

Methodological Answer:

  • Solvent Screening : Test solubility in DCM, THF, and DMF at varying temperatures (e.g., 25°C vs. 40°C). For example, N-(Diphenylmethylene) analogs show higher solubility in DCM (~50 mg/mL) .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility measurements .
  • Documentation : Report solvent system, temperature, and purification history to align with literature (e.g., vs. 18).

Basic: What are key storage and handling practices for this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C, away from light and oxidizers. The trityl group is prone to oxidation .
  • Handling : Use gloveboxes or fume hoods with local exhaust to minimize dust exposure. Wear nitrile gloves and safety goggles during weighing .

Advanced: How does the trityl group’s steric bulk influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric Hindrance : The trityl group reduces reactivity at the glycine α-carbon, slowing alkylation or acylation. Use activating agents (e.g., DCC/DMAP) to enhance reaction rates .
  • Selectivity : In peptide synthesis, the trityl group directs coupling to the ester’s carboxyl group, enabling selective elongation .

Basic: What research applications utilize this compound?

Methodological Answer:

  • Peptide Synthesis : As a protected intermediate in solid-phase peptide synthesis (SPPS) to prevent racemization .
  • Pharmaceutical Intermediates : Key in synthesizing angiotensin II receptor blockers (e.g., Olmesartan medoxomil precursors) .

Advanced: How to analyze byproducts from trityl-protected ester synthesis?

Methodological Answer:

  • LC-MS/MS : Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) to detect deprotected glycine esters or trityl alcohol byproducts .
  • NMR Titration : Compare 1H spectra with authentic samples to identify impurities (e.g., unreacted glycine ethyl ester) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.